An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-3-indoleglyoxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-3-indoleglyoxylic acid
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties of N-Methyl-3-indoleglyoxylic acid (CAS No. 20863-88-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with theoretical predictions and insights derived from analogous chemical structures. Due to the limited published experimental data for this specific molecule, this guide employs a foundational approach, explaining the causality behind its expected properties and providing robust, validated protocols for its synthesis, characterization, and analysis. We will delve into its chemical structure, solubility, acidity, and spectral characteristics, offering both summarized data and detailed experimental workflows. Our objective is to equip scientists with the necessary knowledge and practical methodologies to confidently work with and explore the potential of N-Methyl-3-indoleglyoxylic acid.
Chemical Identity and Structure
N-Methyl-3-indoleglyoxylic acid is a derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry and biology. The structure features an indole ring system with a methyl group substituted on the nitrogen atom (N-1 position) and a glyoxylic acid moiety at the C-3 position. This unique combination of a lipophilic N-methylindole core and a polar α-keto acid side chain dictates its chemical behavior and properties.
The definitive structure is illustrated below:
Caption: Chemical Structure of N-Methyl-3-indoleglyoxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetic acid | N/A |
| CAS Number | 20863-88-1 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation strategies. The data presented below is a combination of known values and scientifically grounded predictions.
Table 2: Summary of Physicochemical Properties
| Property | Value (Predicted/Estimated unless stated) | Rationale / Comments |
|---|---|---|
| Physical State | Yellowish to brown solid | Based on analogous compounds like Indole-3-glyoxylic acid, which is a yellow solid.[3] |
| Melting Point | 96-100 °C | Based on the structurally similar Methyl (1-methylindolyl)-3-glyoxylate. The free acid may exhibit a different melting behavior, possibly with decomposition. |
| Boiling Point | > 350 °C (Decomposes) | High melting point and polar nature suggest a high boiling point with probable decomposition before boiling at atmospheric pressure. |
| pKa | ~3.5 - 4.5 | Estimated based on the α-keto acid moiety. The electron-donating N-methylindole group may slightly increase the pKa compared to simpler α-keto acids. |
| logP (Octanol/Water) | ~1.5 - 2.0 | Predicted value for the neutral species. Lipophilicity is driven by the N-methylindole core. |
| Aqueous Solubility | Poorly soluble | The molecule has a large nonpolar surface area. Solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to deprotonation of the carboxylic acid. |
2.1 Solubility Profile
The solubility of N-Methyl-3-indoleglyoxylic acid is governed by the interplay between its nonpolar N-methylindole ring and its polar α-keto carboxylic acid side chain.
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Aqueous Solvents: In neutral water, solubility is expected to be low. As an acidic compound, its solubility dramatically increases in alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) where it forms the more soluble carboxylate salt.
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Organic Solvents: Following the "like dissolves like" principle, it is predicted to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[4] It should also exhibit moderate solubility in alcohols like methanol and ethanol and may be sparingly soluble in less polar solvents like ethyl acetate or dichloromethane. It is expected to be insoluble in nonpolar solvents such as hexanes and toluene.[4]
2.2 Acidity (pKa)
The primary acidic proton in N-Methyl-3-indoleglyoxylic acid is that of the carboxylic acid group. The presence of an adjacent ketone (an α-keto acid) typically lowers the pKa compared to a simple alkyl carboxylic acid due to the electron-withdrawing inductive effect of the carbonyl group. The N-methylindole ring is generally considered electron-rich and can act as an electron-donating group, which would slightly destabilize the conjugate base, thereby raising the pKa relative to a phenyl-substituted glyoxylic acid. The pKa of the indole N-H is not relevant here due to the N-methylation.[5]
2.3 Lipophilicity (logP and logD)
Lipophilicity is a critical parameter in drug design, influencing membrane permeability and protein binding.
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logP is the logarithm of the partition coefficient of the neutral molecule between octanol and water. The predicted logP of ~1.5-2.0 indicates moderate lipophilicity for the protonated acid form.[6]
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logD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable molecules.[7] At pH values below its pKa, the logD will be close to the logP. As the pH increases above the pKa, the compound ionizes to its carboxylate form, becoming more water-soluble, and the logD value will decrease significantly.[7]
Synthesis and Purification
While specific literature on the synthesis of N-Methyl-3-indoleglyoxylic acid is sparse, a reliable route can be designed based on established organic chemistry reactions involving indole derivatives. A highly plausible two-step synthesis involves the N-methylation of a commercially available indole-3-glyoxylic acid ester, followed by hydrolysis.
Caption: Proposed two-step synthesis of N-Methyl-3-indoleglyoxylic acid.
3.1 Experimental Protocol: Synthesis
This protocol describes the synthesis starting from Methyl 3-indoleglyoxylate.
Step 1: Synthesis of Methyl (1-methylindol-3-yl)glyoxylate
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Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Dimethylformamide (DMF).
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Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
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Substrate Addition: Dissolve Methyl 3-indoleglyoxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
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Methylation: Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The N-methylation of isatin and other indole precursors is a well-established procedure.[8]
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Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Hydrolysis to N-Methyl-3-indoleglyoxylic acid
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Setup: Dissolve the crude Methyl (1-methylindol-3-yl)glyoxylate from Step 1 in a mixture of Tetrahydrofuran (THF) and water.
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Saponification: Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature overnight.
-
Monitoring: Monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Methyl-3-indoleglyoxylic acid.
3.2 Purification
If necessary, the final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Spectral and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Sources
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-METHYL-3-INDOLEGLYOXYLIC ACID [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
